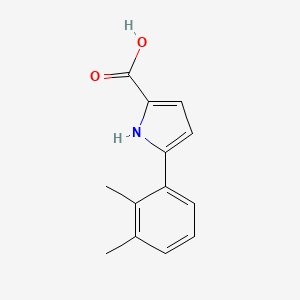

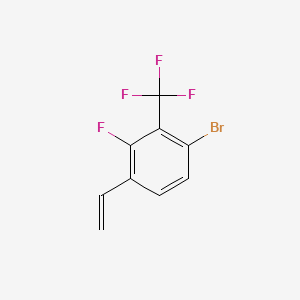

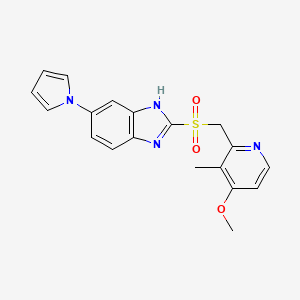

![molecular formula C29H22O5P2 B8194794 Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- is an organophosphorus compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- typically involves multi-step procedures:

Formation of the biphenyl core: : Utilizes palladium-catalyzed Suzuki or Stille coupling reactions.

Furan ring functionalization: : Involves electrophilic aromatic substitution using appropriate reagents.

Phosphine incorporation: : Introduced through organolithium or Grignard reagents reacting with phosphorus trichloride.

Industrial Production Methods

While detailed industrial production data might be limited, scaling up typically involves optimizing reaction conditions to enhance yield and purity, such as:

Continuous flow synthesis: : Increases reaction efficiency.

Catalytic systems: : Using higher turnover catalysts to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Produces oxides or oxygenated derivatives.

Reduction: : Occurs under hydrogenation conditions, often using transition metals.

Substitution: : Electrophilic or nucleophilic substitution, varying by reagent and solvent used.

Common Reagents and Conditions

Oxidation: : Oxygen or peroxide reagents.

Reduction: : Hydrogen gas with palladium/carbon catalyst.

Substitution: : Halides or halogenating agents, often under anhydrous conditions.

Major Products Formed

Oxides: : Result from oxidation reactions.

Hydrogenated derivatives: : From reduction reactions.

Substituted derivatives: : From nucleophilic or electrophilic substitutions.

Scientific Research Applications

Chemistry

Ligand design: : Phosphine ligands in coordination chemistry.

Catalysis: : Acts as a catalyst in various organic transformations.

Biology

Drug discovery: : Scaffold for potential therapeutic compounds.

Biochemical probes: : Investigates biochemical pathways and interactions.

Medicine

Pharmaceuticals: : Part of formulations for disease treatment.

Diagnostic agents: : In molecular imaging and diagnostics.

Industry

Material science: : Component in high-performance polymers.

Electronic industry: : In semiconductor manufacturing.

Mechanism of Action

Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl- functions through complex molecular interactions. The biphenyl and furanyl groups engage in π-π stacking and other non-covalent interactions, stabilizing its structure in various environments. It acts on molecular targets like enzymes or receptors, modulating biological pathways crucial for its scientific applications.

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine

Dicyclohexylphosphine

Bidentate phosphines: : Like 1,2-bis(diphenylphosphino)ethane (dppe).

Highlighting Uniqueness

Unlike its counterparts, Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis

Properties

IUPAC Name |

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]phenyl]-bis(furan-2-yl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O5P2/c1-30-22-10-4-12-24(36(27-15-7-19-33-27)28-16-8-20-34-28)29(22)21-9-2-3-11-23(21)35(25-13-5-17-31-25)26-14-6-18-32-26/h2-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMUWFHOFNFOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=CC=CC=C4P(C5=CC=CO5)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O5P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

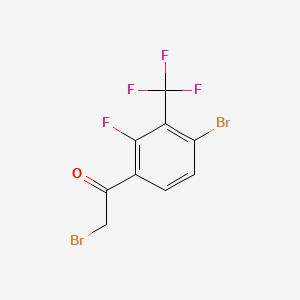

![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)

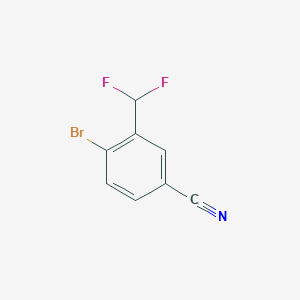

![Methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8194734.png)

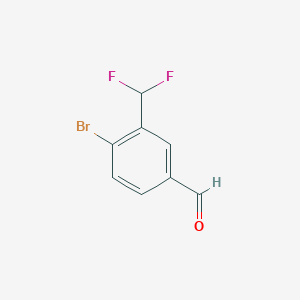

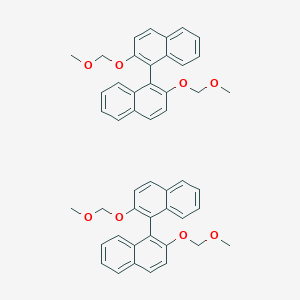

![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194776.png)

![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)

![Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-](/img/structure/B8194818.png)